A Senior Application Scientist's Guide to the UV-Vis Absorption Spectrum of Patent Blue V in Aqueous Solution
A Senior Application Scientist's Guide to the UV-Vis Absorption Spectrum of Patent Blue V in Aqueous Solution
Abstract
This technical guide provides a comprehensive overview of the principles and practices for obtaining and interpreting the ultraviolet-visible (UV-Vis) absorption spectrum of Patent Blue V (PBV), also known as C.I. 42051, in an aqueous solution. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of UV-Vis spectroscopy, offers a detailed, field-tested experimental protocol, and discusses the critical factors that influence PBV's spectral characteristics. By integrating established scientific principles with practical, experience-driven insights, this guide serves as an authoritative resource for the accurate and reliable spectrophotometric analysis of this widely used triphenylmethane dye.
Introduction: Patent Blue V and Spectroscopic Analysis
Patent Blue V (PBV) is a synthetic triphenylmethane dye with the E number E131, extensively utilized as a food colorant, a medical dye in procedures like lymphangiography, and a cosmetic colorant.[1] Its vibrant sky-blue color arises from a complex molecular structure featuring a large, conjugated system of electrons.[2] This extensive conjugation is the basis for its strong interaction with light in the visible region of the electromagnetic spectrum.
UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a substance.[3] When a molecule absorbs light, electrons are promoted from a ground state to a higher energy state, or an excited state.[4] The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure. For PBV, the primary absorption in the visible range is attributed to π–π* electronic transitions within its conjugated system.[2]
The quantitative relationship between the amount of light absorbed and the concentration of the substance in a solution is described by the Beer-Lambert Law, making UV-Vis spectroscopy an indispensable tool for quantitative analysis in various scientific and industrial fields, including quality control in food and beverage manufacturing.[5][6]
Theoretical Framework: The Beer-Lambert Law
The Beer-Lambert Law is the cornerstone of quantitative spectrophotometry.[5] It establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[5][6] The law is mathematically expressed as:
A = εcl
Where:
-
A is the absorbance (a dimensionless quantity), which is logarithmic.
-
ε (epsilon) is the molar absorptivity or molar extinction coefficient, a constant that is characteristic of the substance at a specific wavelength. Its units are typically L·mol⁻¹·cm⁻¹.[7]
-
c is the molar concentration of the absorbing species in the solution (mol·L⁻¹).
-
l is the path length of the light beam through the sample, which is typically the width of the cuvette (usually 1 cm).
Molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength.[8] By measuring the absorbance of a series of standard solutions of known concentrations, a calibration curve can be constructed to determine the concentration of an unknown sample.[9][10]
Caption: Relationship between incident light, sample properties, and transmitted light as described by the Beer-Lambert Law.
Expected Spectral Characteristics of Patent Blue V
In a neutral aqueous solution, Patent Blue V exhibits a primary, strong absorption maximum (λmax) in the visible region, which is responsible for its intense blue color.[2] A secondary, much weaker absorption band is also observed in the UV-to-visible transition region.[2]
| Parameter | Value | Description |
| Primary λmax | ~638 - 640 nm | This peak corresponds to the π–π* electronic transition within the triphenylmethane chromophore and gives the dye its characteristic blue color.[2][7] |
| Secondary λmax | ~415 nm | A weaker band, potentially arising from n–π* transitions involving non-bonding electrons on nitrogen and oxygen atoms.[2] This peak is more prominent in strongly acidic conditions.[7] |
| Molar Absorptivity (ε) | ~1.06 x 10⁵ L·mol⁻¹·cm⁻¹ at 639 nm | This high value indicates a very strong absorption, allowing for the detection of PBV at low concentrations.[7] |
Note: The exact λmax and molar absorptivity can be influenced by solvent polarity and pH.[7]
Detailed Experimental Protocol
This protocol outlines the steps for preparing solutions and acquiring the UV-Vis absorption spectrum of Patent Blue V. The causality behind each step is explained to ensure methodological soundness.
4.1. Materials and Instrumentation
-
Analyte: Patent Blue V powder (sodium or calcium salt).
-
Solvent: High-purity deionized or distilled water.
-
Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer capable of scanning from at least 350 nm to 750 nm.[11]
-
Cuvettes: Matched pair of 1 cm path length quartz cuvettes.
-
Expert Insight: Quartz cuvettes are essential as they are transparent across the full UV-Vis range (typically 190-1100 nm). Glass or plastic cuvettes absorb UV light and are unsuitable for measurements below ~340 nm.
-
-
Labware: Class A volumetric flasks and pipettes for accurate solution preparation.
-
pH Meter: For investigating the effects of pH.
-
Acids/Bases: Dilute solutions of HCl or H₂SO₄ and NaOH for pH adjustment.[12][13]
4.2. Experimental Workflow Diagram
Caption: Standard workflow for the spectrophotometric analysis of Patent Blue V.
4.3. Step-by-Step Procedure
-
Stock Solution Preparation: a. Accurately weigh a small amount of Patent Blue V powder. b. Dissolve it in deionized water in a Class A volumetric flask to prepare a stock solution of a known concentration (e.g., 1 x 10⁻⁴ M or 100 µM).[7][14]
-
Trustworthiness: Using calibrated volumetric glassware is critical for ensuring the accuracy of the stock concentration, which propagates through all subsequent dilutions.
-
-
Preparation of Standard Solutions: a. Perform a series of serial dilutions from the stock solution to create a set of standards with concentrations that will yield absorbance values within the instrument's linear range (typically 0.1 to 1.5 A).[15] For PBV, concentrations in the low micromolar range (e.g., 1-10 µM) are appropriate.
-
Expert Insight: Preparing at least 4-5 standards is recommended to generate a robust calibration curve.
-
-
Instrument Setup and Baseline Correction: a. Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes to ensure a stable output. b. Set the desired wavelength range for the scan (e.g., 350 nm to 750 nm).[11] c. Fill both the reference and sample cuvettes with the blank solution (deionized water).[16] d. Place them in the spectrophotometer and perform a baseline correction.
-
Self-Validation: This step is crucial as it electronically subtracts any absorbance from the solvent and the cuvettes themselves, ensuring that the final measurement is solely due to the analyte (PBV).[16]
-
-
Sample Measurement: a. Empty the sample cuvette and rinse it with a small amount of the lowest concentration standard before filling it with that standard.
-
Expert Insight: Rinsing minimizes dilution errors from residual blank solution. Always measure from the lowest to the highest concentration to reduce carryover errors. b. Place the sample cuvette back into the spectrophotometer and acquire the full absorption spectrum. c. Record the absorbance value at the predetermined λmax (~639 nm). d. Repeat steps 4a-4c for all remaining standard solutions.
-
-
Data Analysis: a. From the spectrum of one of the mid-range standards, identify the wavelength of maximum absorbance (λmax).[17] b. Create a scatter plot of absorbance at λmax versus the concentration of your standard solutions. c. Perform a linear regression on the data. The resulting equation (y = mx + b) is your calibration curve. The R² value should be ≥ 0.995 for a good linear fit. d. The slope (m) of the line is equal to the molar absorptivity (ε) if the path length (l) is 1 cm.
Factors Influencing the Absorption Spectrum
The electronic environment of the PBV molecule is sensitive to external factors, which can alter its absorption spectrum. Understanding these influences is key to achieving reproducible and accurate results.
5.1. Effect of pH The color of Patent Blue V is highly dependent on pH.[1]
-
Strongly Acidic (pH < 1): In highly acidic solutions, the molecule becomes protonated. This disrupts the conjugated system, causing the prominent blue color to disappear and the solution to appear yellow-orange. The absorption spectrum shifts dramatically, with the peak at ~640 nm diminishing and a new peak appearing around 415 nm.[7]
-
Weakly Acidic to Alkaline (pH 3 - 10): In this range, the dye exists in its characteristic blue anionic form, and the λmax remains stable around 640 nm.[7][18]
-
Strongly Alkaline (pH > 10): In highly basic media, a slight hypsochromic (blue) shift of about 10 nm in the main absorption band may be observed, possibly due to the dissociation of a hydroxyl group.[7]
-
Causality: Protonation or deprotonation of the functional groups (amino and sulfonate groups) on the dye alters the electronic distribution and the extent of conjugation within the chromophore, thereby changing the energy required for electronic transitions and shifting the λmax.
5.2. Solvent Effects (Solvatochromism) While this guide focuses on aqueous solutions, it is important to note that changing the solvent can shift the absorption maximum. Replacing a polar solvent like water with a less polar one can cause a bathochromic (red) shift in the absorption band.[7] This phenomenon, known as solvatochromism, occurs because the polarity of the solvent can stabilize the ground or excited state of the dye molecule to different extents.
Conclusion
The accurate measurement of the UV-Vis absorption spectrum of Patent Blue V in aqueous solution is a straightforward yet precise process governed by the Beer-Lambert Law. The key to reliable data lies in meticulous sample preparation, proper instrument handling, and an understanding of the physicochemical factors, particularly pH, that influence the dye's spectral properties. By adhering to the validated protocol and best practices outlined in this guide, researchers can confidently employ UV-Vis spectroscopy for the robust quantitative analysis of Patent Blue V in a variety of applications.
References
-
Klochkova, A., et al. (2018). Protonation of Patented Blue V in aqueous solutions: theoretical and experimental studies. Journal of Chemical Sciences, 130(12). Retrieved from [Link]
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Bekkali, C., et al. (2022). Patent Blue V Dye Adsorption by Fresh and Calcined Zn/Al LDH: Effect of Process Parameters and Experimental Design Optimization. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). UV-vis absorption spectrum of aqueous solution of Patent blue V dye. Retrieved from [Link]
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Oxford Lab Fine Chem LLP. (n.d.). PATENT BLUE V (C.I.NO.42045). Retrieved from [Link]
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ResearchGate. (n.d.). Effect of pH on the removal of patent blue V using air bubble oxidation.... Retrieved from [Link]
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TÜBİTAK Academic Journals. (1999). Determination of Patent Blue V and Carmoisine in Gelatine Desserts By Derivative Spectrophotometry. Retrieved from [Link]
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ResearchGate. (2019). (PDF) Determination of Patent Blue V and Carmoisine in gelatine desserts by derivative spectrophotometry. Retrieved from [Link]
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International Journal of Electrochemical Science. (2016). Spectrophotometry and Electrochemistry of Brilliant Blue FCF in Aqueous Solution of NaX. Retrieved from [Link]
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Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]
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Carl ROTH. (n.d.). Patent blue V calcium salt (CI 42051), 100 g. Retrieved from [Link]
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FindLight. (2024). Beer-Lambert's Law: Principles and Applications in Daily Life. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of pH on removal of patent blue V using UV and solar irradiation.... Retrieved from [Link]
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Chemistry LibreTexts. (2023). The Beer-Lambert Law. Retrieved from [Link]
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Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]
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Vancouver Island University. (n.d.). EXPERIMENT 11 UV/VIS Spectroscopy and Spectrophotometry. Retrieved from [Link]
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Wikipedia. (n.d.). Beer–Lambert law. Retrieved from [Link]
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